3-Metil-2-benzoxazolinona

Descripción general

Descripción

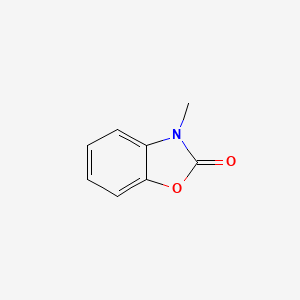

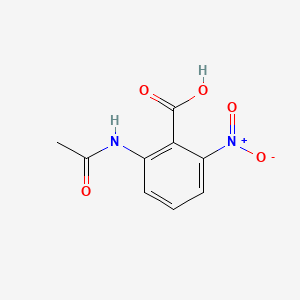

3-Methyl-2-benzoxazolinone is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Methyl-2-benzoxazolinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methyl-2-benzoxazolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-benzoxazolinone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades Termoquímicas

3-Metil-2-benzoxazolinona: ha sido ampliamente estudiada por sus propiedades termoquímicas. Los investigadores han utilizado la calorimetría de combustión de bomba estática y la microcalorimetría de Calvet de alta temperatura para determinar las entalpías molares estándar de formación en estado sólido y las entalpías molares estándar de sublimación . Estos estudios son cruciales para comprender la estabilidad y la reactividad del compuesto, que son parámetros esenciales en la ciencia de los materiales y la ingeniería química.

Cálculos Químicos Cuánticos

La entalpía molar estándar de formación en fase gaseosa del compuesto se ha derivado de datos experimentales, y se han realizado cálculos químicos cuánticos de alto nivel para estimar la misma propiedad . Los resultados muestran una buena concordancia, lo que valida los métodos computacionales utilizados. Esta aplicación es significativa en la química teórica, donde estos cálculos ayudan a predecir el comportamiento de las moléculas en diversas condiciones.

Análisis Estructural

Se ha explorado la relación entre las características energéticas y estructurales de las benzoxazolinonas, incluida la This compound . Comprender los incrementos entálpicos asociados con la presencia de un grupo metilo en la molécula en comparación con sus derivados es vital para la síntesis de nuevos compuestos con propiedades deseadas.

Evaluación de la Reactividad

La reactividad de la This compound y sus derivados se ha evaluado mediante la determinación de sus propiedades termodinámicas . Esta información es beneficiosa para los químicos que buscan usar estos compuestos como bloques de construcción en rutas sintéticas o como reactivos en reacciones químicas.

Química Agrícola

En el campo de la química agrícola, los metabolitos benzoxazinoídicos, que incluyen la This compound, han mostrado actividad contra especies de Fusarium que causan enfermedades de los cereales . Esta aplicación es particularmente relevante para desarrollar estrategias de protección de plantas y comprender las interacciones planta-patógeno.

Safety and Hazards

Direcciones Futuras

The determination of the reliable thermodynamic properties of 2-benzoxazolinone derivatives is the main goal of ongoing research . Some correlations are being established between the energetic properties determined and the structural characteristics of the title compounds, and the reactivity of this class of compounds is also being evaluated .

Mecanismo De Acción

Biochemical Pathways

3-Methyl-2-benzoxazolinone is a derivative of 2-benzoxazolinone (BOA), a heterocyclic compound whose structure consists of a benzene ring fused with a five-membered ring containing oxygen and nitrogen as heteroatoms . BOA is known to have multiple functions in maize metabolism, including defense against numerous pests and pathogens .

Análisis Bioquímico

Biochemical Properties

3-Methyl-2-benzoxazolinone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 3-Methyl-2-benzoxazolinone has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for developing antimicrobial agents . It interacts with bacterial cell wall synthesis enzymes, inhibiting their function and leading to the disruption of bacterial growth . Additionally, 3-Methyl-2-benzoxazolinone has been found to interact with certain plant enzymes, contributing to its role as a natural pesticide .

Cellular Effects

The effects of 3-Methyl-2-benzoxazolinone on various types of cells and cellular processes are profound. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In plant cells, 3-Methyl-2-benzoxazolinone acts as an allelochemical, inhibiting the growth of competing plant species by interfering with their cellular metabolism . It also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its role in plant defense mechanisms .

Molecular Mechanism

At the molecular level, 3-Methyl-2-benzoxazolinone exerts its effects through various mechanisms. It binds to bacterial cell wall synthesis enzymes, inhibiting their activity and preventing the formation of a functional cell wall . This binding interaction leads to the accumulation of cell wall precursors, ultimately causing cell lysis . In plants, 3-Methyl-2-benzoxazolinone interferes with enzyme activity involved in cellular metabolism, leading to the production of reactive oxygen species and subsequent cell damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-2-benzoxazolinone change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that 3-Methyl-2-benzoxazolinone maintains its antimicrobial activity for several weeks, but its efficacy may decrease over time due to degradation . Long-term exposure to 3-Methyl-2-benzoxazolinone in in vitro and in vivo studies has shown that it can lead to adaptive responses in cells, including changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 3-Methyl-2-benzoxazolinone vary with different dosages in animal models. At low doses, it exhibits antimicrobial and antifungal activity without significant adverse effects . At higher doses, 3-Methyl-2-benzoxazolinone can cause toxic effects, including liver and kidney damage . Studies have shown that there is a threshold dose above which the compound’s toxicity increases significantly, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

3-Methyl-2-benzoxazolinone is involved in various metabolic pathways. In plants, it is metabolized through a series of enzymatic reactions, leading to the production of secondary metabolites that contribute to its allelopathic effects . The compound interacts with enzymes such as cytochrome P450s and glutathione S-transferases, influencing metabolic flux and metabolite levels . These interactions play a crucial role in the compound’s overall biochemical activity and its impact on plant growth and development .

Transport and Distribution

Within cells and tissues, 3-Methyl-2-benzoxazolinone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . In plants, the compound is transported to different tissues, where it accumulates and exerts its allelopathic effects . The distribution of 3-Methyl-2-benzoxazolinone within cells is influenced by its chemical properties, including its solubility and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-Methyl-2-benzoxazolinone plays a critical role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . In plant cells, 3-Methyl-2-benzoxazolinone is localized to the chloroplasts and mitochondria, where it interferes with cellular metabolism and energy production . This localization is essential for the compound’s allelopathic effects and its role in plant defense mechanisms .

Propiedades

IUPAC Name |

3-methyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMRRLXXFHXMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176295 | |

| Record name | 2-Benzoxazolinone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21892-80-8 | |

| Record name | 3-Methylbenzo[d]oxazol-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21892-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoxazolinone, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021892808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolinone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzoxazolinone, 3-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of 3-Methyl-2-benzoxazolinone?

A: 3-Methyl-2-benzoxazolinone is a derivative of 2-benzoxazolinone. Its structure has been confirmed through techniques like IR and NMR spectroscopy, as well as X-ray diffraction for crystal structure analysis []. While the provided abstracts don't explicitly mention the molecular formula or weight, they do highlight the impact of the methyl group on the molecule's enthalpy [].

Q2: How does the presence of a methyl group influence the thermodynamic properties of 3-Methyl-2-benzoxazolinone?

A: Research indicates that the addition of a methyl group to the 2-benzoxazolinone structure leads to a quantifiable change in enthalpy. This enthalpic increment has been compared with similar effects observed in other structurally related compounds []. This information contributes to understanding the relationship between structure and energetic properties in this class of compounds.

Q3: What are the potential phytotoxic effects of 3-Methyl-2-benzoxazolinone?

A: Studies have demonstrated that 3-Methyl-2-benzoxazolinone exhibits phytotoxicity, particularly affecting the early growth of certain weeds. Its impact was tested on Cassia occidentalis, Echinochloa crus-galli, and Phalaris minor, with results showing a negative influence on root and shoot length []. Notably, the effect was concentration-dependent, suggesting a dose-response relationship.

Q4: How does the phytotoxicity of 3-Methyl-2-benzoxazolinone compare to other benzoxazinoids?

A: The phytotoxicity of 3-Methyl-2-benzoxazolinone (Me-BOA) was directly compared to other benzoxazinoids, including 2-benzoxazolinone (BOA), 2-H-1, 4benzoxazin-3(4H)-one (H-BOA), 6-Methoxy-2-benzoxazolinone (M-BOA), and 6-Hydroxy-2-benzoxazolinone (Hy-BOA) []. The research indicated that Me-BOA and M-BOA exhibited the strongest inhibitory effects on weed growth, followed by Hy-BOA, H-BOA, and lastly, BOA. This suggests that the specific structural modifications within the benzoxazinoid family play a crucial role in their phytotoxic activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1265847.png)